Bullatanocin

CAS No.: 129138-51-8

Cat. No.: VC1726585

Molecular Formula: C37H66O8

Molecular Weight: 638.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 129138-51-8 |

|---|---|

| Molecular Formula | C37H66O8 |

| Molecular Weight | 638.9 g/mol |

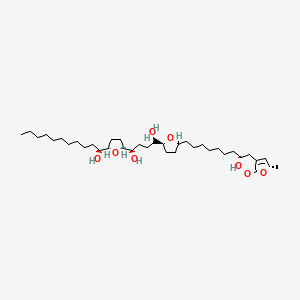

| IUPAC Name | (2S)-4-[(2R)-9-[(5S)-5-[(4R)-1,4-dihydroxy-4-[(2R,5R)-5-[(1S)-1-hydroxyundecyl]oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one |

| Standard InChI | InChI=1S/C37H66O8/c1-3-4-5-6-7-8-12-15-18-31(39)35-23-24-36(45-35)33(41)21-20-32(40)34-22-19-30(44-34)17-14-11-9-10-13-16-29(38)26-28-25-27(2)43-37(28)42/h25,27,29-36,38-41H,3-24,26H2,1-2H3/t27-,29+,30?,31-,32?,33+,34-,35+,36+/m0/s1 |

| Standard InChI Key | HKMBLJVHVBJAIH-AWBVYYHPSA-N |

| Isomeric SMILES | CCCCCCCCCC[C@@H]([C@H]1CC[C@@H](O1)[C@@H](CCC([C@@H]2CCC(O2)CCCCCCC[C@H](CC3=C[C@@H](OC3=O)C)O)O)O)O |

| SMILES | CCCCCCCCCCC(C1CCC(O1)C(CCC(C2CCC(O2)CCCCCCCC(CC3=CC(OC3=O)C)O)O)O)O |

| Canonical SMILES | CCCCCCCCCCC(C1CCC(O1)C(CCC(C2CCC(O2)CCCCCCCC(CC3=CC(OC3=O)C)O)O)O)O |

Introduction

Chemical Structure and Properties

Bullatanocin possesses a complex molecular structure with multiple stereogenic centers, making its total synthesis a challenging endeavor for organic chemists. The compound features a nonadjacent bis-tetrahydrofuran core structure with flanking hydroxyl groups .

Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C37H66O8 |

| Molecular Weight | 638.92 g/mol |

| Melting Point | 107-109 °C |

| Physical State | Solid |

| Solubility | Practically insoluble in water; soluble in organic solvents |

| Structure Type | Nonadjacent bis-tetrahydrofuran acetogenin |

Bullatanocin contains multiple chiral centers, which contribute to its complex three-dimensional structure and its specific biological activities. The molecule features a terminal γ-lactone ring that is essential for its cytotoxic properties, along with multiple hydroxyl groups and two tetrahydrofuran rings separated by a hydrocarbon chain .

Natural Sources

Bullatanocin has been isolated from various species within the Annonaceae family. Most notably, it has been identified in the seeds of Annona squamosa L., as reported in studies examining the chemical constituents of this plant species . The compound has been labeled as compound 4 in these investigations, highlighting its presence among other bioactive constituents of the plant .

The Annonaceae family, commonly known as the custard apple family, includes approximately 130 genera and over 2,300 species distributed primarily in tropical and subtropical regions. Plants from this family have been used in traditional medicine systems for various purposes, including the treatment of parasitic infections, inflammation, and cancer. The discovery of bullatanocin and related acetogenins has provided scientific validation for some of these traditional uses.

Biological Activities

Cytotoxic Activity

Bullatanocin has demonstrated significant cytotoxic activity against various human tumor cell lines. Research indicates that it exerts its effects at low effective doses (ED50), which makes it a promising candidate for cancer treatment studies . The cytotoxic mechanism of action of bullatanocin, like other annonaceous acetogenins, is believed to involve the inhibition of complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain. This inhibition disrupts cellular energy production, leading to ATP depletion and ultimately cell death.

Studies comparing the cytotoxic potency of various acetogenins have consistently ranked bullatanocin among the most potent members of this compound class. Its selective toxicity toward cancer cells versus normal cells has been a subject of ongoing research, as this selectivity could potentially be exploited for the development of new anticancer agents.

Other Biological Properties

Beyond its cytotoxic activity, bullatanocin has shown potential as an inhibitor of leukotriene A4 hydrolase, an enzyme involved in inflammatory responses . This suggests possible applications in treating inflammatory diseases. Additionally, like other acetogenins, bullatanocin has demonstrated insecticidal, antifungal, and antimalarial properties, although these activities have been less extensively studied compared to its anticancer effects.

Synthesis Methods

The total synthesis of bullatanocin represents a significant challenge in organic chemistry due to its complex structure with multiple stereogenic centers. Several approaches have been developed for the synthesis of bullatanocin and related acetogenins, demonstrating the importance of these compounds as synthetic targets.

Key Synthetic Strategies

One notable synthetic approach involves the preparation of tricyclic intermediates that represent the key fragment of the bis-THF structure . Three different strategies have been employed for this purpose:

-

The naked carbon skeleton strategy, which involves the selective placement of oxygen functions onto an unsaturated, nonfunctionalized carbon skeleton. This approach utilizes highly stereoselective reactions such as the Sharpless asymmetric dihydroxylation, Kennedy oxidative cyclization with rhenium(VII) oxide, Mitsunobu-type alcohol epimerization, and Williamson etherification .

-

The convergent strategy, based on the combinatorial coupling of diastereomeric fragments to produce intermediates such as compounds 11 and 12. This approach offers advantages in both efficiency and versatility .

-

The partially functionalized intermediates approach, which combines the advantages of both linear and convergent strategies, providing synthetic efficiency and diversity .

A significant advancement in the synthesis of bullatanocin and related compounds was the total synthesis of bullatanocin (squamostatin C) reported by Zhu and Mootoo in 2004, which employed a concise approach to the nonadjacently linked bis-tetrahydrofuran core structure .

Research Studies and Findings

Research on bullatanocin has spanned multiple disciplines, including natural products chemistry, synthetic organic chemistry, and pharmacology. Key findings from these studies have provided valuable insights into the structure, properties, and potential applications of this compound.

Structure Elucidation Studies

The complete structure elucidation of bullatanocin, including the determination of its absolute stereochemistry, has been accomplished through a combination of spectroscopic methods (NMR, MS, IR) and X-ray crystallography. These studies have revealed the complex stereochemistry of the molecule, which features multiple stereogenic centers that are critical for its biological activity .

Biological Evaluation Studies

Studies evaluating the biological activities of bullatanocin have demonstrated its potent cytotoxicity against various cancer cell lines. Research by Chen and Sinha (2008) investigated the inhibitory effects of bullatanocin and related compounds on bovine heart mitochondrial complex I functions, providing insights into the mechanism of action of these compounds . Their findings indicated that the compound's ability to inhibit mitochondrial function correlates with its cytotoxic activity.

Structure-Activity Relationship Studies

Investigations into the structure-activity relationships of bullatanocin and related acetogenins have identified key structural features essential for biological activity. These include:

-

The terminal γ-lactone ring with an α,β-unsaturation

-

The bis-tetrahydrofuran ring system with specific stereochemistry

-

The hydroxyl groups flanking the THF rings

-

The optimal length of the hydrocarbon chain

These studies have provided valuable information for the design of synthetic analogues with enhanced activity or improved pharmacological properties.

Related Compounds

Bullatanocin belongs to a family of structurally related acetogenins that share similar biological properties. Understanding the relationships between these compounds provides context for appreciating bullatanocin's significance.

Comparison with Other Acetogenins

These related compounds differ in the arrangement of their THF rings (adjacent versus nonadjacent) and the stereochemistry of their hydroxyl groups, which affects their biological potency. Synthetic studies have shown that the stereochemical configuration around the THF rings significantly influences cytotoxic activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume